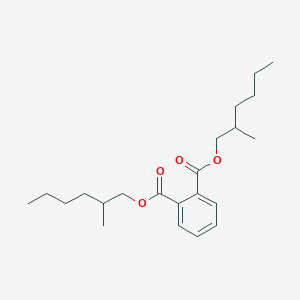![molecular formula C14H14N2O2 B14635523 Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- CAS No. 55218-82-1](/img/structure/B14635523.png)
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 g/mol . This compound is known for its unique structure, which includes a benzenamine moiety linked to a pyridine ring through a 1,3-dioxolane group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves several steps. One common method includes the cyclization of substituted benzylphenylketones or dibenzylketones with 3-chloro-1,2-propanediol, followed by alkylation of the derived 4-chloromethyl-1,3-dioxolanes with sodium salts of imidazole or 1,2,4-triazole . This method is practical and scalable, making it suitable for industrial production.
Análisis De Reacciones Químicas
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Aplicaciones Científicas De Investigación
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- can be compared with other similar compounds, such as:
Benzenamine, 2-(1,3-dioxolan-2-yl)-: This compound has a similar structure but lacks the pyridine ring, which may result in different chemical and biological properties.
Benzenamine, 3-(2-methyl-1,3-dioxolan-2-yl)-: This compound has a methyl group attached to the dioxolane ring, which can influence its reactivity and applications. The unique combination of the benzenamine, dioxolane, and pyridine moieties in Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- makes it distinct and valuable for various research and industrial purposes.
Propiedades
Número CAS |
55218-82-1 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]aniline |
InChI |
InChI=1S/C14H14N2O2/c15-12-4-2-1-3-11(12)10-5-6-16-13(9-10)14-17-7-8-18-14/h1-6,9,14H,7-8,15H2 |
Clave InChI |
UUZHQMHRCBJBHM-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


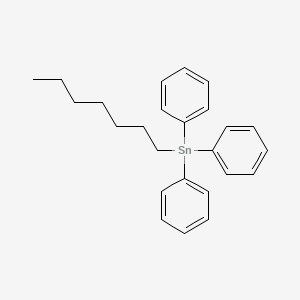
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
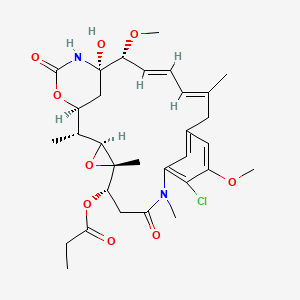
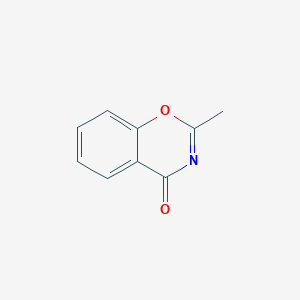

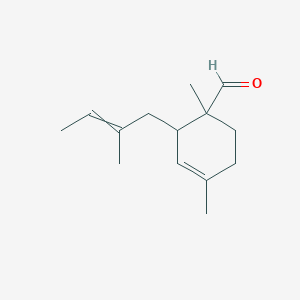
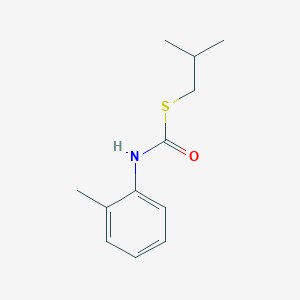
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
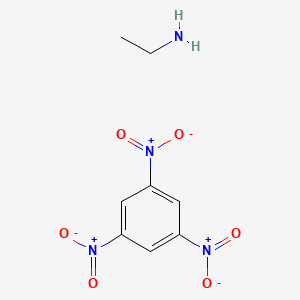
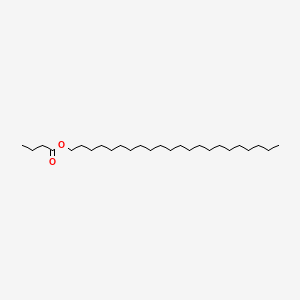
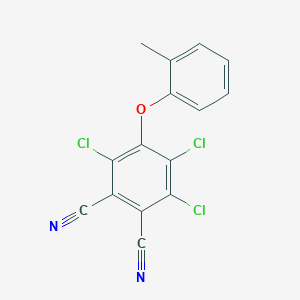
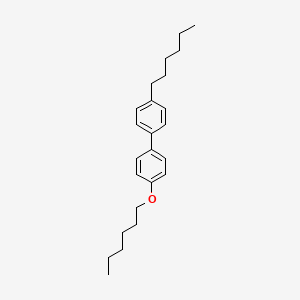
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
